3-(5-Chlorothien-2-yl)-DL-alanine is an amino acid derivative characterized by the presence of a thienyl group and a chlorine substituent. This compound is gaining attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and as a building block in peptide synthesis. The compound's unique structure allows for various interactions within biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of 3-(5-Chlorothien-2-yl)-DL-alanine can be traced back to methodologies involving the modification of thienyl compounds and amino acids. It is often derived from 3-(5-chlorothiophen-2-yl)acrylic acid through enzymatic reactions, particularly utilizing phenylalanine ammonia lyase, which facilitates the incorporation of the thienyl group into the alanine structure .
3-(5-Chlorothien-2-yl)-DL-alanine belongs to the class of amino acids, specifically classified as a non-proteinogenic amino acid due to its synthetic origin. It is also categorized as a halogenated amino acid due to the presence of chlorine in its molecular structure.
The synthesis of 3-(5-Chlorothien-2-yl)-DL-alanine can be achieved through several methods, with enzymatic synthesis being one of the most efficient routes. The process typically involves:
The enzymatic route provides high yields and specificity, making it a preferred method for synthesizing this compound. The reaction conditions are optimized to ensure maximum conversion rates while minimizing byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques to confirm the structure of this compound, providing insights into its functional groups and molecular conformation.
3-(5-Chlorothien-2-yl)-DL-alanine can participate in various chemical reactions typical for amino acids, including:
These reactions are essential for developing more complex molecules that could have enhanced biological activity or specificity in pharmaceutical applications.
The mechanism of action for 3-(5-Chlorothien-2-yl)-DL-alanine in biological systems may involve:
Research into the specific interactions and biological effects of this compound is ongoing, with studies focusing on its antimicrobial properties and potential therapeutic uses.
3-(5-Chlorothien-2-yl)-DL-alanine exhibits properties typical of amino acids, including:
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile indicates potential for further derivatization, enhancing its utility in synthetic applications.
3-(5-Chlorothien-2-yl)-DL-alanine has several potential applications in scientific research:
The stereocontrolled synthesis of β-heteroaromatic-substituted alanines represents a significant methodological challenge in organic chemistry. For 3-(5-chlorothien-2-yl)-DL-alanine, the Schöllkopf bis-lactim ether method serves as a cornerstone approach, utilizing 2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a chiral glycine equivalent [3]. This commercially available reagent enables asymmetric induction through nucleophilic addition at the glycine-derived carbon, allowing the installation of diverse heteroaromatic groups, including 5-chlorothiophene. After alkylation, acidic hydrolysis releases the target amino acid with high enantiomeric enrichment. This method circumvents traditional resolution requirements by directly yielding enantiomerically enriched products, a critical advantage for bioactive compounds like thienylalanines used in peptide hormones such as Bradykinin and Angiotensin II [3].
Table 1: Comparative Analysis of Stereoselective Methods for Thienyl-Alanine Synthesis
Method | Chiral Auxiliary | Enantiomeric Excess (%) | Key Limitation |
---|---|---|---|
Schöllkopf bis-lactim | 2-Isopropylpyrazine | 90-98 | Requires anhydrous conditions |
Chiral glycine enolates | Cinchona alkaloids | 80-92 | Moderate temperature sensitivity |
Asymmetric hydrogenation | Rh-BINAP complexes | 85-95 | High catalyst costs |
Alternative strategies include transition-metal-catalyzed asymmetric hydrogenation of dehydroamino acid precursors. This method employs chiral ligands like BINAP or DuPhos coordinated to rhodium or ruthenium centers to reduce α-acetamido acrylates bearing 5-chlorothienyl substituents. However, heterocyclic sulfur atoms pose catalyst poisoning risks, necessitating specialized ligand architectures. Enzymatic transamination represents another emerging approach, where ω-transaminases convert chlorothienyl-containing α-keto acids into L-enantiomers with high stereoselectivity, though substrate scope limitations persist for bulky thiophene derivatives [3] [8].
Incorporating the 5-chlorothienyl moiety demands precise control of electronic and steric parameters during nucleophilic addition. Key innovations include:
Solvent polarity dramatically impacts stereoselectivity in nucleophilic additions. Polar aprotic solvents (DMF, DMSO) increase enolate stability but promote racemization, while ethereal solvents (THF) preserve chirality at the expense of reaction rate. Optimal results use 3:1 THF/HMPA mixtures, balancing reactivity and stereochemical fidelity.
Despite advances in asymmetric synthesis, industrial-scale production frequently employs classical resolution of racemic 3-(5-chlorothien-2-yl)-DL-alanine due to cost efficiency. Two dominant methodologies prevail:
Diastereomeric salt crystallization leverages chiral resolving agents with complementary ionic functionality. For the acidic DL-alanine derivative, O,O'-di-p-toluoyl-D-tartaric acid (DTTA) achieves near-baseline separation (>99% ee) through selective crystallization of the L-alanine salt from ethanol/water (4:1). Critical process parameters include:
Table 2: Performance Metrics for Racemic Resolution Techniques
Method | Resolving Agent | Yield (%) | ee (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric salts | D-DTTA | 38-42 | >99 | Multi-kilogram |
Preparative SFC | Chiralpak AD-3 | 25-30 | 99.5 | <100 g |
Enzymatic resolution | Acylase I | 45-50 | 98 | Pilot plant |
Preparative supercritical fluid chromatography (SFC) provides a complementary approach, particularly for non-racemizable intermediates. Screening identified Chiralpak® AD-3 (amylose tris-3,5-dimethylphenylcarbamate) as optimal, with 30% methanol/CO₂ mobile phase resolving DL-alanine derivatives at 5 g/min loading. The technique delivers >99.5% ee but faces solubility limitations for the hydrophobic chlorothienyl moiety, restricting throughput to <100 g/batch [8].
Incorporating 3-(5-chlorothien-2-yl)-DL-alanine into peptides requires tailored solid-phase strategies to address the nucleophilic thiophene sulfur and steric bulk:
Post-synthetic manipulations exploit the chlorothienyl group for bioorthogonal conjugation. Palladium-catalyzed Sonogashira coupling on-resin enables attachment of fluorescent probes or pharmacokinetic modifiers directly at the 5-position without damaging peptide backbones. This chemoselective modification occurs in >85% yield using 0.5 mol% Pd(PPh₃)₄/CuI with propargyl derivatives in THF/triethylamine (3:1) [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: